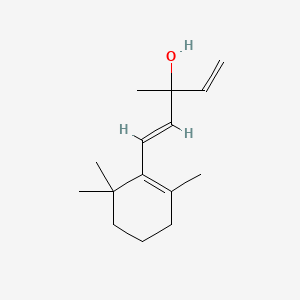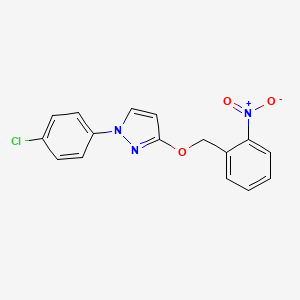
4-Pipéridin-1-yl-butylamine
Vue d'ensemble
Description
4-Piperidin-1-yl-butylamine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperidin-1-yl-butylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidin-1-yl-butylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'antibiotiques
Le “4-Pipéridin-1-yl-butylamine” sert d'intermédiaire crucial dans la synthèse de nouveaux antibiotiques kétolides, tels que la télithromycine. Il est utilisé pour créer des chaînes latérales qui sont essentielles à la structure et à la fonction de l'antibiotique, améliorant ainsi son efficacité contre les infections bactériennes .
Recherche sur le cancer
Ce composé est impliqué dans la conception d'inhibiteurs ciblant les formes résistantes du cancer. Les dérivés de la pipéridine ont été utilisés pour créer des inhibiteurs doubles de la kinase du lymphome anaplasique (ALK) et de la kinase 1 de l'oncogène c-ros (ROS1), qui sont importants dans le traitement de certains types de cancer .
Découverte de médicaments
La partie pipéridine est une caractéristique commune dans de nombreux composés pharmacologiquement actifs. Le “this compound” pourrait être utilisé comme bloc de construction dans la découverte de médicaments, contribuant au développement de nouveaux agents thérapeutiques avec la pipéridine comme structure de base .
Agents antimicrobiens
Des composés contenant le noyau pipéridine, comme le “this compound”, ont été synthétisés et évalués pour leur potentiel en tant qu'agents antimicrobiens. Ils sont explorés pour leurs activités biologiques diverses et pourraient conduire à de nouveaux traitements contre les infections .
Mécanisme D'action
Target of Action
4-Piperidin-1-yl-butylamine is a derivative of piperidine, a heterocyclic compound that plays a significant role in the pharmaceutical industry . Piperidine derivatives are utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives have been shown to interact with various biological targets, leading to a wide range of therapeutic effects . For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers .
Biochemical Pathways
Piperidine derivatives are known to interact with several crucial signaling pathways essential for various biological processes .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Analyse Biochimique
Biochemical Properties
4-Piperidin-1-yl-butylamine is involved in several biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as protein kinases and phosphatases . The interactions between 4-Piperidin-1-yl-butylamine and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which can alter the conformation and activity of the target proteins.
Cellular Effects
The effects of 4-Piperidin-1-yl-butylamine on cellular processes are diverse and depend on the specific cell type and context. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Piperidin-1-yl-butylamine has been shown to influence the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism . By affecting this pathway, 4-Piperidin-1-yl-butylamine can impact various cellular functions, including growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Piperidin-1-yl-butylamine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, 4-Piperidin-1-yl-butylamine has been identified as an ATP-competitive inhibitor of protein kinase B (PKB or Akt), a key regulator of cell survival and growth . By inhibiting PKB, 4-Piperidin-1-yl-butylamine can disrupt downstream signaling events, leading to changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Piperidin-1-yl-butylamine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or reactive chemicals can lead to the breakdown of 4-Piperidin-1-yl-butylamine, potentially altering its biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of 4-Piperidin-1-yl-butylamine vary with different dosages in animal models. At low doses, this compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, 4-Piperidin-1-yl-butylamine may exhibit toxic effects, including cellular damage and apoptosis. The threshold for these adverse effects depends on the specific animal model and experimental conditions, highlighting the importance of careful dosage optimization in research studies.
Metabolic Pathways
4-Piperidin-1-yl-butylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The metabolic flux and levels of metabolites produced from 4-Piperidin-1-yl-butylamine can influence its overall biochemical effects and toxicity.
Transport and Distribution
The transport and distribution of 4-Piperidin-1-yl-butylamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its accumulation in specific cellular compartments . The localization of 4-Piperidin-1-yl-butylamine within cells can affect its activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of 4-Piperidin-1-yl-butylamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the cellular context and experimental conditions . The activity and function of 4-Piperidin-1-yl-butylamine can be modulated by its subcellular distribution, impacting its overall biochemical effects.
Propriétés
IUPAC Name |
4-piperidin-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c10-6-2-5-9-11-7-3-1-4-8-11/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOXURKIHJSMAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424390 | |
| Record name | 4-Piperidin-1-yl-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74247-30-6 | |
| Record name | 4-Piperidin-1-yl-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)




![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)


